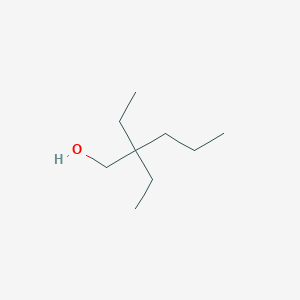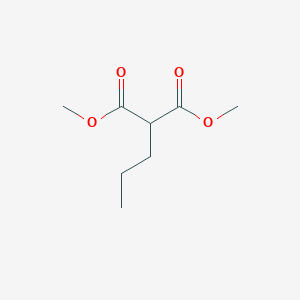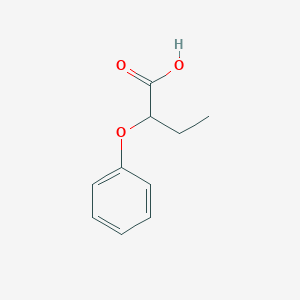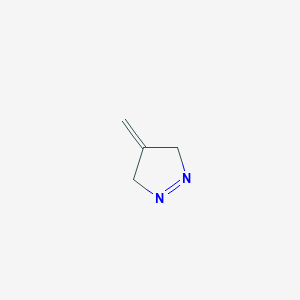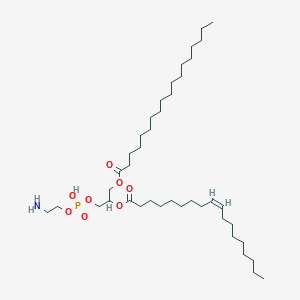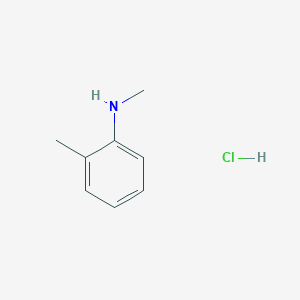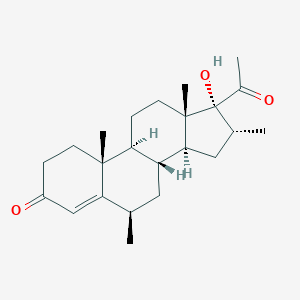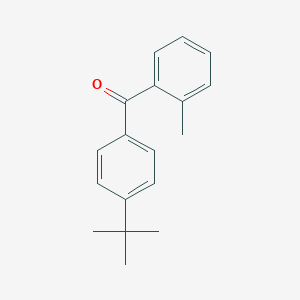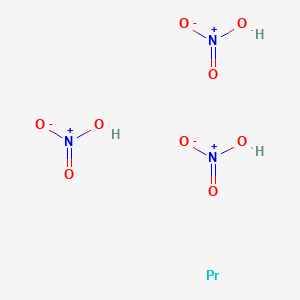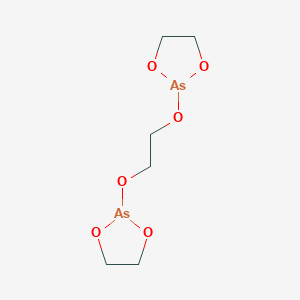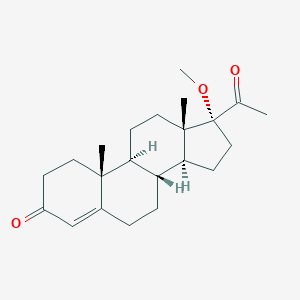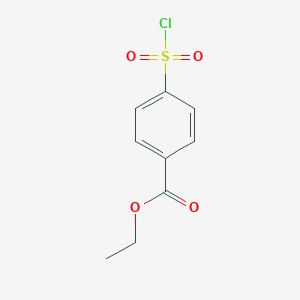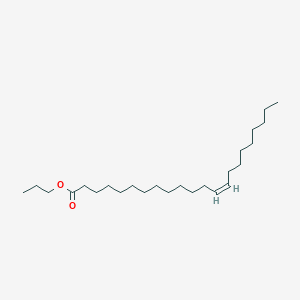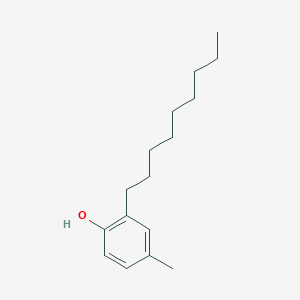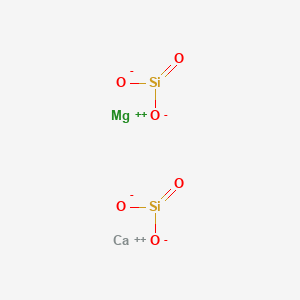
Silicic acid, calcium magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid, calcium magnesium salt is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a combination of silicic acid, calcium, and magnesium, and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of silicic acid, calcium magnesium salt is not fully understood, but it is thought to involve the interaction of the compound with biological molecules, such as proteins and enzymes. The compound may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Silicic acid, calcium magnesium salt has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that this compound can reduce oxidative stress and inflammation, and promote bone growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using silicic acid, calcium magnesium salt in lab experiments is its biocompatibility, which makes it suitable for use in biomedical research. Another advantage is its ability to remove heavy metals and other contaminants from water, making it useful in environmental research. One limitation of using this compound is its cost, which may be prohibitive for some research projects.
Orientations Futures
Future research on silicic acid, calcium magnesium salt could focus on its potential therapeutic applications, including its ability to reduce inflammation and promote bone growth. Additional studies could also explore the compound's potential use in water treatment and other environmental applications. Finally, research could focus on developing more cost-effective synthesis methods for this compound, making it more accessible for use in scientific research.
Méthodes De Synthèse
Silicic acid, calcium magnesium salt can be synthesized using a variety of methods, including precipitation, sol-gel, and hydrothermal synthesis. Precipitation involves mixing solutions of calcium and magnesium salts with silicic acid, resulting in the formation of the compound. Sol-gel synthesis involves the use of a sol-gel precursor, which is then heated to form the compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of the compound.
Applications De Recherche Scientifique
Silicic acid, calcium magnesium salt has been studied for its potential applications in a variety of scientific research fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have potential therapeutic effects, including anti-inflammatory and antioxidant properties. In materials science, silicic acid, calcium magnesium salt has been studied for its potential use as a coating material for implants, due to its biocompatibility and ability to promote bone growth. In environmental science, this compound has been studied for its potential use in water treatment, due to its ability to remove heavy metals and other contaminants from water.
Propriétés
Numéro CAS |
12765-06-9 |
|---|---|
Nom du produit |
Silicic acid, calcium magnesium salt |
Formule moléculaire |
CaMgO6Si2 |
Poids moléculaire |
216.55 g/mol |
Nom IUPAC |
calcium;magnesium;dioxido(oxo)silane |
InChI |
InChI=1S/Ca.Mg.2O3Si/c;;2*1-4(2)3/q2*+2;2*-2 |
Clé InChI |
NWXHSRDXUJENGJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
Autres numéros CAS |
12765-06-9 |
Synonymes |
basalt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



